7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
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Overview
Description
7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its applications in drug discovery and development .
Preparation Methods
The synthesis of 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Condensation Reactions: This involves the condensation of appropriate aldehydes with amines to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, all occurring in a single reaction vessel.
Chemical Reactions Analysis
7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the imidazo[1,2-a]pyridine core.
Photocatalysis: This involves the use of light to catalyze chemical reactions, often leading to the formation of new bonds or the breaking of existing ones.
Scientific Research Applications
7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives. These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. Some similar compounds include:
Imidazo[1,2-a]pyridine: The parent compound without any substituents.
7-(4-Methoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: A derivative with a methoxy group instead of an isopropoxy group.
7-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: A derivative with a chloro group instead of an isopropoxy group.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-(4-propan-2-yloxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H18N4O/c1-13(2)24-17-5-3-14(4-6-17)15-7-8-23-18(12-20-19(23)9-15)16-10-21-22-11-16/h3-13H,1-2H3,(H,21,22) |
InChI Key |
CJFSBECQAATXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)C4=CNN=C4 |
Origin of Product |
United States |
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